![molecular formula C30H29NO7 B11164056 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11164056.png)
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-isoleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE is a complex organic compound with a molecular formula of C37H35NO8 and a molecular weight of 621.693 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This reaction is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure purity and consistency. The exact industrial methods can vary depending on the specific requirements and applications.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or amines.
Scientific Research Applications
2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-OXO-3-PHENYL-4H-CHROMEN-7-YL ACETATE: A related compound with similar structural features but different functional groups.
(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YLOXY)-ACETIC ACID BENZYL ESTER: Another similar compound with variations in the ester group.
Uniqueness
What sets 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLPENTANOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H29NO7 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-phenoxychromen-7-yl) (2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C30H29NO7/c1-4-19(2)26(31-30(34)35-18-21-11-7-5-8-12-21)29(33)38-23-15-16-24-25(17-23)36-20(3)28(27(24)32)37-22-13-9-6-10-14-22/h5-17,19,26H,4,18H2,1-3H3,(H,31,34)/t19-,26+/m1/s1 |
InChI Key |
BPGMOGYFTHUTSN-BCHFMIIMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11163975.png)
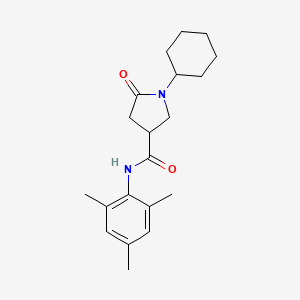
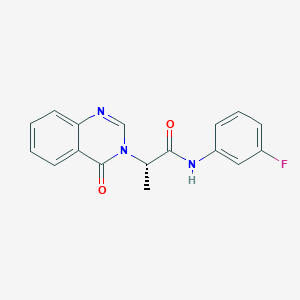
![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11163990.png)
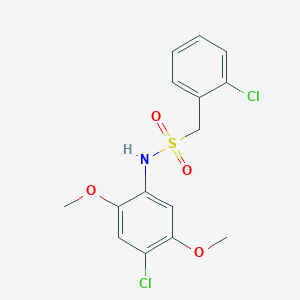
![6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11164006.png)
![2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide](/img/structure/B11164013.png)
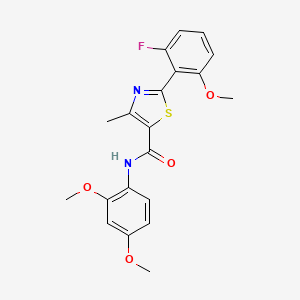
![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11164023.png)
![N~2~-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11164029.png)
![N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11164031.png)
![1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11164038.png)
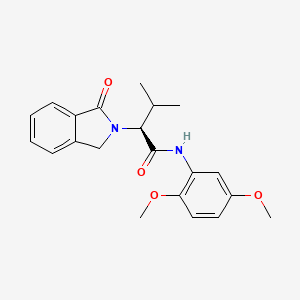
![trans-4-{[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11164043.png)
